molecular formula C18H20N2O6S B300650 (5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

(5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300650
M. Wt: 392.4 g/mol
InChI Key: DDLLVINLGTZOCV-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as MTDQ, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in various fields. MTDQ has been extensively studied for its unique properties, which make it an ideal candidate for use in scientific research.

Mechanism of Action

The mechanism of action of (5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. (5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
(5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth, and modulation of various signaling pathways. (5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

(5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has a number of advantages for use in lab experiments, including its high purity, ease of synthesis, and unique properties. However, (5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are a number of future directions for research on (5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, including the development of new synthetic methods, the investigation of its potential therapeutic applications, and the elucidation of its mechanism of action. Additionally, (5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione may have potential applications in the design of new fluorescent probes for biological studies.

Synthesis Methods

(5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione can be synthesized using a simple one-pot reaction of 2,3-dimethoxybenzaldehyde, morpholine-4-carbaldehyde, and thiazolidine-2,4-dione. The reaction proceeds under mild conditions and yields a high purity product.

Scientific Research Applications

(5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been used in various scientific research applications, including cancer treatment, drug development, and as a probe for biological studies. In cancer treatment, (5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell growth. (5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has also been used in drug development as a lead compound for the design of new drugs. Additionally, (5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been used as a probe for studying biological systems due to its fluorescent properties.

properties

Product Name

(5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H20N2O6S

Molecular Weight

392.4 g/mol

IUPAC Name

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H20N2O6S/c1-24-13-5-3-4-12(16(13)25-2)10-14-17(22)20(18(23)27-14)11-15(21)19-6-8-26-9-7-19/h3-5,10H,6-9,11H2,1-2H3/b14-10+

InChI Key

DDLLVINLGTZOCV-GXDHUFHOSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

Origin of Product

United States

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